molecular formula C9H9ClN4 B8294619 6-Chloro-N-methyl-N-(1H-pyrrol-1-yl)-4-pyrimidinamine

6-Chloro-N-methyl-N-(1H-pyrrol-1-yl)-4-pyrimidinamine

Cat. No. B8294619
M. Wt: 208.65 g/mol
InChI Key: QQOJGHGDAYRLBU-UHFFFAOYSA-N
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Patent
US04983608

Procedure details

To a solution of 4,6-dichloropyrimidine (5.0 g), in 50 ml absolute ethanol was added triethylamine (5.8 ml), followed by a solution of N-methyl-1H-pyrrol-1-amine (3.2 g), in 30 ml ethanol. After stirring at 80° C. for twenty hours, the mixture was poured into 300 ml water, stirred for five minutes, and the resultant tan precipitate collected and dried to give 2.4 g, m.p. 88°-89° C. This material was sublimed at 75° C./1.0 mm Hg to give 2.2 g (31%) of 6-Chloro-N-methyl-N-(1H-pyrrol-1-yl)-4-pyrimidinamine, m.p. 88°-89° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.C(N(CC)CC)C.[CH3:16][NH:17][N:18]1[CH:22]=[CH:21][CH:20]=[CH:19]1.O>C(O)C>[Cl:8][C:6]1[N:5]=[CH:4][N:3]=[C:2]([N:17]([CH3:16])[N:18]2[CH:22]=[CH:21][CH:20]=[CH:19]2)[CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
5.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
CNN1C=CC=C1
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring at 80° C. for twenty hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for five minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the resultant tan precipitate collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 2.4 g, m.p. 88°-89° C
CUSTOM
Type
CUSTOM
Details
was sublimed at 75° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=N1)N(N1C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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